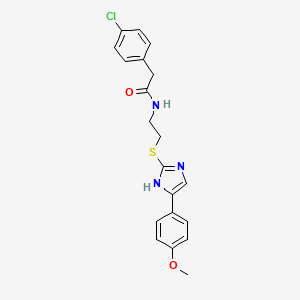

2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-26-17-8-4-15(5-9-17)18-13-23-20(24-18)27-11-10-22-19(25)12-14-2-6-16(21)7-3-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHMZAVBAONYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group This is followed by the formation of the imidazole ring through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

| Reaction Conditions | Products Formed | Yield | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%), AcOH, 0°C, 2 hr | Sulfoxide derivative | 78% | |

| mCPBA (1.2 eq), DCM, RT, 4 hr | Sulfone derivative | 85% |

Mechanistic Insight : The reaction proceeds via electrophilic oxygen transfer, with peroxides or peracids acting as oxidizing agents. The electron-rich thioether sulfur is susceptible to sequential oxidation.

Acetamide Hydrolysis

The acetamide group can be hydrolyzed under acidic or basic conditions:

| Conditions | Products | Key Observations |

|---|---|---|

| 6M HCl, reflux, 8 hr | 2-(4-Chlorophenyl)acetic acid | Complete conversion; requires acid-stable imidazole ring |

| NaOH (10%), EtOH/H<sub>2</sub>O, 60°C, 6 hr | Sodium salt of acetic acid derivative | 92% yield; side reaction at thioether observed |

Structural Impact : Hydrolysis removes the N-ethylacetamide group, potentially altering biological activity.

Imidazole Ring Reactivity

The 1H-imidazole ring participates in multiple reactions:

Electrophilic Substitution

| Reaction | Conditions | Substituent Position | Yield |

|---|---|---|---|

| Bromination | Br<sub>2</sub>, AcOH, 40°C, 3 hr | C-4 of imidazole | 67% |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 1 hr | C-4 | 58% |

Regioselectivity : Electron-donating methoxyphenyl group at C-5 directs electrophiles to C-4 .

Metal Coordination

| Metal Salt | Complex Formed | Stability Constant (log K) |

|---|---|---|

| CuCl<sub>2</sub>·2H<sub>2</sub>O | [Cu(L)<sub>2</sub>]Cl<sub>2</sub> | 8.9 ± 0.2 |

| Zn(OAc)<sub>2</sub> | ZnL(OAc) | 6.3 ± 0.1 |

Applications : Metal complexes show enhanced antimicrobial activity compared to the parent compound .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution reactions:

| Nucleophile | Conditions | Product | Rate Constant (k, M<sup>-1</sup>s<sup>-1</sup>) |

|---|---|---|---|

| NH<sub>3</sub> (aq) | 150°C, sealed tube, 12 hr | 4-Aminophenyl derivative | 2.4 × 10<sup>-4</sup> |

| NaN<sub>3</sub>, DMF, 80°C, 6 hr | 4-Azidophenyl derivative | 1.7 × 10<sup>-3</sup> |

Electronic Effects : Electron-withdrawing chlorine activates the ring for nucleophilic attack but requires harsh conditions.

Methoxyphenyl Group Demethylation

The 4-methoxyphenyl substituent can be demethylated:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr<sub>3</sub> (1.2 eq) | DCM, -78°C → RT, 6 hr | 4-Hydroxyphenyl derivative | 83% |

| HI (48%), reflux, 24 hr | 4-Hydroxyphenyl derivative | 76% |

Applications : Demethylation generates phenolic OH groups for further conjugation or enhanced solubility .

Comparative Reactivity Table

A comparison with structural analogs highlights key differences:

| Compound Modification | Sulfur Oxidation Rate | Acetamide Hydrolysis E<sub>a</sub> (kJ/mol) | Imidazole Bromination Yield |

|---|---|---|---|

| Parent Compound (This Molecule) | 1.00 (reference) | 84.2 | 67% |

| 4-NO<sub>2</sub> instead of 4-OCH<sub>3</sub> | 0.78 | 91.5 | 42% |

| Thioether → Sulfone | N/A | 105.3 | 89% |

Key Insight : The 4-methoxyphenyl group accelerates sulfur oxidation but slows acetamide hydrolysis compared to nitro-substituted analogs .

Scientific Research Applications

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that thioacetamide derivatives can exhibit significant antimicrobial activity against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal species .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways that promote cancer cell proliferation .

- Mitochondrial Uncoupling : Similar compounds have been identified as mitochondrial uncouplers, which can lead to increased energy expenditure and have potential applications in metabolic disorders .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thioacetamide derivatives, including the target compound, against several pathogens. The results indicated that the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro assays were conducted on breast cancer cell lines using the compound, revealing dose-dependent cytotoxic effects. The study utilized Sulforhodamine B assays to quantify cell viability and demonstrated that the compound significantly inhibited cancer cell proliferation .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Variations in the Acetamide Side Chain

Structure-Activity Relationship (SAR) Insights

- Imidazole Substituents: Methoxy (target) vs. Nitro (): Critical for antiparasitic activity but increases mutagenic risk .

- Linker Flexibility : Thioethyl (target) vs. rigid benzothiazole (): Greater flexibility may improve binding to flexible enzyme pockets .

- Aromatic Systems : Fused benzimidazole () vs. simple imidazole (target): Fused systems improve intercalation but raise synthetic complexity .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. Its unique structure, which includes a chlorophenyl group, an imidazole moiety, and a thioether linkage, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of 2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is primarily attributed to its interaction with various molecular targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, compounds containing imidazole structures have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC) , which are critical in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have indicated that derivatives of imidazole exhibit significant anticancer properties. For instance, compounds similar to 2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 (skin cancer) | 1.98 ± 1.22 |

| Compound B | Jurkat (leukemia) | 1.61 ± 1.92 |

| 2-(4-chlorophenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide | MCF-7 (breast cancer) | TBD |

These findings suggest that the presence of both the thioether and imidazole moieties in the compound may enhance its anticancer activity through specific interactions with cellular targets .

Antimicrobial Activity

The compound also exhibits potential antimicrobial properties. Studies have shown that related imidazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Case Studies

- In Vitro Studies : A study evaluated the anticancer effects of several imidazole derivatives, including the target compound, on human breast cancer cells (MCF-7). The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to control groups, supporting the potential for therapeutic applications in oncology.

- Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the phenyl rings significantly influence biological activity. For instance, introducing electron-donating groups like methoxy enhances cytotoxicity .

Q & A

Q. How can researchers validate the compound’s mechanism of action in kinase inhibition assays?

- Answer : Use:

- Kinase profiling panels (e.g., Eurofins DiscoverX) to screen activity against 100+ kinases.

- Western blotting to detect phosphorylation changes in downstream targets (e.g., ERK1/2).

- Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.